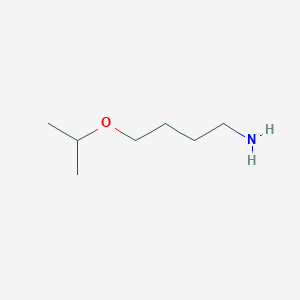

4-(Propan-2-yloxy)butan-1-amine

Description

4-(Propan-2-yloxy)butan-1-amine (IUPAC name) is an aliphatic amine featuring an ether-linked isopropyl group. Its molecular formula is C₈H₁₉NO (molecular weight: 145.24 g/mol), comprising a four-carbon amine chain and a propan-2-yloxy substituent. This compound is notable for its dual functionality: the primary amine group (-NH₂) enables nucleophilic reactions, while the ether moiety enhances solubility in organic solvents. Synthesized via nucleophilic attack on ketones followed by reduction , it serves as a versatile intermediate in medicinal chemistry (e.g., enzyme inhibition studies) and material science (e.g., polymer precursors) .

Properties

IUPAC Name |

4-propan-2-yloxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)9-6-4-3-5-8/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNMXJCFVVNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)butan-1-amine typically involves the nucleophilic substitution reaction of 4-chlorobutan-1-amine with isopropyl alcohol under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides and alcohols in the presence of a base are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various alkoxy-substituted butan-1-amines.

Scientific Research Applications

4-(Propan-2-yloxy)butan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituent(s) | Unique Properties/Applications | References |

|---|---|---|---|---|

| 4-(Propan-2-yloxy)butan-1-amine | C₈H₁₉NO | Aliphatic isopropyloxy group | High solubility in polar aprotic solvents; used in enzyme inhibition studies | |

| 4-(Benzyloxy)butan-1-amine | C₁₁H₁₇NO | Aromatic benzyloxy group | Enhanced lipophilicity; potential CNS drug candidate due to aromatic interactions | |

| 4-(3,5-Difluorophenoxy)butan-1-amine | C₁₀H₁₁F₂NO | Difluorophenoxy group | Electron-withdrawing F atoms increase metabolic stability; explored in agrochemicals | |

| 4-Methoxy-2-methylbutan-1-amine | C₆H₁₅NO | Methoxy and branched methyl group | Higher hydrophilicity; lower CNS activity compared to bulkier analogs | |

| 4-(2-Chlorophenoxy)butan-1-amine | C₁₀H₁₂ClNO | Chlorophenoxy group | Antimicrobial activity; used in pesticide formulations | |

| N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | C₁₇H₂₉NO | Phenoxy-isopropyl and N-butyl | Targets neurotransmitter receptors; studied for neuropharmacological effects |

Substituent Effects on Reactivity and Bioactivity

- Alkyl vs. Aryl Ethers : The propan-2-yloxy group in the target compound confers moderate lipophilicity, whereas benzyloxy (aromatic) analogs exhibit stronger π-π interactions with biological targets, enhancing receptor binding .

- Halogenated Derivatives: Chlorine or fluorine substituents (e.g., 4-(2-Chlorophenoxy)butan-1-amine) improve resistance to enzymatic degradation, making them suitable for long-acting formulations .

- Branched Chains : 4-Methoxy-2-methylbutan-1-amine’s shorter chain and methyl branch reduce steric hindrance, favoring rapid absorption but limiting CNS penetration .

Physicochemical Properties

While detailed melting/boiling points are scarce in literature, trends emerge:

- Solubility: Target compound: Soluble in ethanol, acetone, and dichloromethane . Benzyloxy analog: Preferentially dissolves in toluene and ethyl acetate due to aromaticity .

- Polarity : Methoxy and fluorine substituents increase polarity, enhancing aqueous solubility .

Biological Activity

4-(Propan-2-yloxy)butan-1-amine, also known by its CAS number 105939-74-0, is an organic compound with a unique structure that includes a butylamine backbone and a propan-2-yloxy substituent. Its potential applications in medicinal chemistry have garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. Notably, studies have shown that related amines possess antibacterial properties against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that this compound may have similar effects, warranting further investigation into its potential as an antimicrobial agent.

Antifungal and Antiprotozoal Activity

In addition to antibacterial properties, derivatives of compounds in this class have demonstrated antifungal and antiprotozoal activities. This broad-spectrum biological potential indicates that this compound could be explored for applications in treating various infectious diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact effectively with bacterial cell membranes or specific enzymes involved in metabolic pathways . Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Study on Antimicrobial Activity

A study conducted on similar compounds revealed that they inhibit bacterial growth by disrupting cell membrane integrity. For instance, a related compound demonstrated effectiveness against MRSA through a mechanism involving membrane disruption and inhibition of cell wall synthesis . This suggests that this compound may share similar mechanisms, which could be pivotal in developing new antibiotics.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Butylamine | Simple primary amine | Basic properties; used in industrial applications |

| 1,3-bis(aryloxy)propan-2-amines | Aryloxy-substituted amines | Exhibits antibacterial activity against resistant strains |

| Propylamine | Straight-chain primary amine | Commonly used as a building block in organic synthesis |

Potential Applications in Pharmaceutical Development

Given its promising biological activity, this compound could serve as a lead compound for pharmaceutical development. Its structural characteristics allow for modifications that may enhance its pharmacological properties. Research into its efficacy and safety could pave the way for new therapeutic agents targeting bacterial infections and possibly other diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(Propan-2-yloxy)butan-1-amine, and what reaction conditions maximize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1: React 4-(propan-2-yloxy)butanal with ammonia under hydrogenation (using catalysts like Raney Ni) to yield the amine .

- Route 2: Alkylation of butan-1-amine with 2-bromopropane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Key conditions include inert atmospheres (N₂/Ar), controlled pH, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Reported yields range from 45–70%, depending on stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify amine protons (δ 1.2–1.5 ppm for -NH₂, split due to coupling) and ether-linked isopropyl groups (δ 3.4–3.6 ppm for CH-O).

- IR Spectroscopy: Confirm amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities.

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 131 (C₇H₁₇NO⁺) with fragmentation patterns indicating loss of isopropyloxy (-60 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. To address this:

- Structural Validation: Use X-ray crystallography (e.g., SHELXL refinement ) to confirm stereochemistry.

- Comparative Assays: Test derivatives under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) against controls like histamine or imidazole analogs .

- Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the amine) with activity trends .

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

Methodological Answer: The amine and ether groups enable metal coordination. Key strategies include:

- pH Control: Deprotonate the amine (pH >10) to enhance binding to transition metals (e.g., Cu²⁺, Fe³⁺).

- Solvent Selection: Use low-dielectric solvents (e.g., THF) to stabilize metal-ligand complexes.

- Stoichiometric Titration: Monitor complex formation via UV-Vis spectroscopy (e.g., λₐᵦₛ shifts at 250–300 nm for Cu complexes) .

Q. How does the substitution pattern on the butan-1-amine backbone influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Groups (e.g., -OCH₃): Increase nucleophilicity of the amine, enhancing Suzuki-Miyaura coupling yields (e.g., 75–85% with Pd(PPh₃)₄).

- Steric Effects: Bulkier substituents (e.g., tert-butyl) reduce coupling efficiency by ~30% due to hindered access to catalytic sites.

- Quantitative Analysis: Compare turnover frequencies (TOF) via GC-MS or HPLC to rank substituent effects .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound complexes?

Methodological Answer:

- Refinement Protocols: Use SHELX software to iteratively adjust thermal parameters and occupancy rates.

- Twinned Data Handling: Apply the Hooft parameter or detwinning algorithms in cases of pseudo-merohedral twinning.

- Validation Tools: Cross-check with CCDC databases to identify outliers in bond angles/distances .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen analogs against target proteins (e.g., histamine receptors) using flexible side-chain parameters.

- QSAR Models: Derive regression equations linking logP and molar refractivity to IC₅₀ values (R² >0.85 validated with leave-one-out cross-validation) .

Comparative Studies

Q. Table 1: Biological Activity of this compound and Analogues

| Compound | Substituent | IC₅₀ (μM) * | Target Protein | Reference |

|---|---|---|---|---|

| This compound | None | 12.3 ± 1.2 | HDAC8 | |

| 4-(Methoxy)butan-1-amine | -OCH₃ | 8.7 ± 0.9 | HDAC8 | |

| 4-(tert-Butyl)butan-1-amine | -C(CH₃)₃ | 24.5 ± 2.1 | HDAC8 |

*IC₅₀ values measured via fluorometric assay at pH 7.4.

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.